molecular formula C24H23N5O3S B12058264 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 477329-28-5

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B12058264
CAS No.: 477329-28-5
M. Wt: 461.5 g/mol
InChI Key: RBFLZRFWUNVOLQ-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a 1,2,4-triazole-based acetamide derivative. Its core structure consists of a triazole ring substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The triazole ring is further functionalized at the 4- and 5-positions with a 4-ethoxyphenyl group and a pyridin-3-yl group, respectively. The acetamide nitrogen is bonded to a 4-methoxyphenyl group, contributing to its polar and aromatic character.

The compound’s design leverages the 1,2,4-triazole scaffold, known for its versatility in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .

Properties

CAS No.

477329-28-5

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H23N5O3S/c1-3-32-21-12-8-19(9-13-21)29-23(17-5-4-14-25-15-17)27-28-24(29)33-16-22(30)26-18-6-10-20(31-2)11-7-18/h4-15H,3,16H2,1-2H3,(H,26,30)

InChI Key

RBFLZRFWUNVOLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with pyridine-3-carboxylic acid hydrazide to form the triazole ring.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that interact with enzymes and receptors, leading to the modulation of various biological pathways. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, physicochemical properties, and biological activities.

Table 1: Substituent Variations and Key Features

Compound Name R<sup>4</sup> (Triazole) R<sup>5</sup> (Triazole) Acetamide Substituent Key Features/Activities Reference ID
Target Compound 4-Ethoxyphenyl Pyridin-3-yl 4-Methoxyphenyl Hypothesized anticancer/anti-inflammatory activity (based on SAR of triazoles)
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-Chlorophenyl Pyridin-4-yl 3-Methoxyphenyl Enhanced hydrophobicity; potential kinase inhibition
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Allyl Pyridin-4-yl 2-Ethoxyphenyl Improved solubility; tested in receptor-binding assays (e.g., insect pheromone receptors)
2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Ethyl Pyridin-2-yl 4-Methoxyphenyl Reduced steric hindrance; moderate antiproliferative activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Amino Furan-2-yl Variable aryl groups Anti-exudative activity (83% inhibition at 10 mg/kg vs. diclofenac sodium)
GPR-17 Agonist: 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide Trifluoromethoxyphenyl Morpholine-sulfonylphenyl 4-Isopropylphenyl Neuroinflammatory target; high binding affinity

Key Findings:

Substituent Position and Bioactivity :

  • Pyridine ring position (2-, 3-, or 4-) significantly impacts receptor specificity. For example, pyridin-3-yl derivatives (target compound) are associated with anticancer activity, while pyridin-4-yl analogs (e.g., ) may target kinases .
  • Electron-donating groups (e.g., 4-ethoxy, 4-methoxy) enhance metabolic stability and solubility compared to electron-withdrawing groups (e.g., 4-chloro) .

Anti-Exudative Activity :

  • Compounds with furan-2-yl at R<sup>5</sup> (e.g., ) showed 83% anti-exudative activity at 10 mg/kg, outperforming diclofenac sodium (8 mg/kg). The target compound’s pyridin-3-yl group may offer similar efficacy but requires empirical validation.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established routes for triazole-acetamide derivatives, such as alkylation of triazole-thiones with α-chloroacetamides in the presence of KOH .

Physicochemical and Pharmacological Insights

  • Lipophilicity : The 4-ethoxyphenyl and 4-methoxyphenyl groups increase logP compared to alkyl or halogenated analogs, suggesting improved membrane permeability .

Biological Activity

The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS No. 893727-39-4) is a member of the triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C17H18N6O2SC_{17}H_{18}N_{6}O_{2}S with a molecular weight of 370.43 g/mol. The structural representation includes a triazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Studies have shown that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A review highlighted the efficacy of triazoles as antifungal , antibacterial , and antiviral agents . For instance, derivatives of triazoles have been reported to possess activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Compound TypeActivityReference
Triazole DerivativesAntibacterial against MRSA (MIC: 0.046–3.11 μM)
Triazole HybridsAntifungal against C. albicans (MIC: 3.125 μg/mL)

Anticancer Activity

The triazole moiety has also been associated with anticancer properties. Research indicates that compounds with this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinase pathways crucial for tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural components. Substituents on the phenyl rings and the sulfur atom's position can enhance or reduce activity against specific pathogens or cancer cells. For example:

  • Electron-donating groups at certain positions on the phenyl ring have been shown to increase antibacterial activity.
  • The length and branching of alkyl chains attached to the triazole ring can also modulate activity levels .

Case Studies

  • Antibacterial Evaluation : A series of triazole derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications on the phenyl groups significantly affected their minimum inhibitory concentrations (MICs). Compounds with para-substituted phenyl groups exhibited enhanced activity compared to their ortho or meta counterparts .
  • Anticancer Screening : In vitro studies demonstrated that certain derivatives of the compound inhibited cell growth in human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

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